molecular formula C13H18OS B13506183 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one

Cat. No.: B13506183
M. Wt: 222.35 g/mol
InChI Key: TXBPWFVERASBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one is an organic compound characterized by the presence of an isobutylthio group attached to a tolyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one typically involves the reaction of o-tolyl ethanone with isobutylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isobutylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Isobutylthio)-1-(p-tolyl)ethan-1-one: Similar structure but with a para-tolyl group.

    2-(Isobutylthio)-1-(m-tolyl)ethan-1-one: Similar structure but with a meta-tolyl group.

Uniqueness

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one is unique due to its ortho-tolyl group, which can influence its chemical reactivity and interactions compared to its para and meta counterparts. This uniqueness can lead to different applications and properties in various fields.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2-methylphenyl)-2-(2-methylpropylsulfanyl)ethanone

InChI

InChI=1S/C13H18OS/c1-10(2)8-15-9-13(14)12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3

InChI Key

TXBPWFVERASBTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CSCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.